2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
Beschreibung
2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C17H18BrClN2O3S |
|---|---|
Molekulargewicht |
445.8g/mol |
IUPAC-Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-(3-chlorophenyl)piperazine |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-24-17-6-5-15(12-16(17)18)25(22,23)21-9-7-20(8-10-21)14-4-2-3-13(19)11-14/h2-6,11-12H,7-10H2,1H3 |
InChI-Schlüssel |
NCKRMFQGYOQMMJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether typically involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often employ parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can be compared with other similar compounds, such as:
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Known for its analgesic activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Also known for its analgesic properties.
The uniqueness of 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
